

# Refining Z-360 treatment schedules for optimal efficacy

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Compound of Interest				
Compound Name:	Z-360			
Cat. No.:	B1676968	Get Quote		

#### **Z-360 Technical Support Center**

Welcome to the **Z-360** Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing **Z-360** treatment schedules for maximum efficacy in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.

### Frequently Asked Questions (FAQs)

Q1: What is **Z-360** and what is its primary mechanism of action?

A1: **Z-360**, also known as Nastorazepide, is an orally active, selective antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor.[1] Its primary mechanism of action involves binding to the CCK2 receptor with high affinity (Ki value of 0.47 nM), thereby blocking the downstream signaling pathways activated by gastrin.[1][2] This inhibition can suppress tumor growth, in part by inhibiting gastrin-induced anti-apoptotic effects.[1] **Z-360** has been shown to inhibit the production of interleukin-1 $\beta$  (IL-1 $\beta$ ), ephrin B1, vascular endothelial growth factor (VEGF), and hypoxia-inducible factor-1alpha (HIF-1 $\alpha$ ), as well as reduce the phosphorylation of Akt and NR2B.[1]

Q2: What are the recommended starting doses for preclinical in vivo studies?







A2: For preclinical studies in mice, oral administration of **Z-360** has been shown to be effective in a range of 10-100 mg/kg, administered once daily.[1] In a subcutaneous xenograft model using MiaPaCa2 cells, a 21-day treatment schedule at these doses significantly inhibited tumor growth in a dose-dependent manner.[1]

Q3: How should **Z-360** be prepared for oral administration in animal models?

A3: For in vivo experiments, it is recommended to prepare the working solution of **Z-360** fresh on the day of use. A common vehicle for oral gavage is a formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1] To prepare, add each solvent sequentially. If you observe any precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[1]

Q4: Can **Z-360** be used in combination with other therapeutic agents?

A4: Yes, **Z-360** has been investigated in combination with the chemotherapeutic agent gemcitabine for the treatment of pancreatic cancer.[2][3][4][5] Preclinical studies have shown that the combination of **Z-360** and gemcitabine can significantly inhibit tumor growth and prolong survival in pancreatic carcinoma xenograft models compared to either agent alone.[2]

Q5: What is the rationale for combining **Z-360** with gemcitabine?

A5: In vitro and in vivo studies have demonstrated that gemcitabine treatment can induce the expression of the CCK2/gastrin receptor in pancreatic cancer cells.[5] This suggests that gemcitabine may sensitize the cancer cells to the action of **Z-360**. Furthermore, gemcitabine has been shown to increase the expression of VEGF, a factor associated with poor prognosis, while **Z-360** can suppress this gemcitabine-induced VEGF expression.[5]

#### **Troubleshooting Guides**

# Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
Poor solubility of Z-360 during preparation for in vitro assays.	Z-360 is a lipophilic compound with low aqueous solubility.	Prepare a stock solution in a suitable organic solvent such as DMSO. For aqueous-based assays, ensure the final concentration of the organic solvent is low and does not affect the experimental system. For persistent issues, consider using solubilizing agents like cyclodextrins.[6]
Inconsistent tumor growth inhibition in xenograft models.	- Improper preparation or administration of Z-360 Variability in tumor cell implantation Development of resistance.	- Ensure Z-360 is fully dissolved and administered consistently (e.g., same time each day) Standardize the number of cells and injection technique for tumor implantation Monitor for potential resistance mechanisms and consider combination therapies.
Unexpected toxicity or adverse events in animal models.	- High dose of Z-360 Interaction with other administered compounds Vehicle-related toxicity.	- Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific modelWhen used in combination, evaluate the toxicity of each agent alone and in combination Include a vehicle-only control group to assess any effects of the delivery formulation.
Difficulty in observing synergistic effects with gemcitabine.	- Suboptimal dosing schedule or sequence of administration Insufficient expression of	- Experiment with different administration schedules, such as pre-treatment with



CCK2 receptor in the cancer gemcitabine to upregulate the cell line.

CCK2 receptor before administering Z-360.- Confirm the expression of the CCK2 receptor in your cell line of interest before initiating combination studies.

#### **Data Presentation**

Table 1: Preclinical Dosing of **Z-360** in Pancreatic Cancer Mouse Models

Model	Cell Line	Dose (Oral)	Schedule	Observed Effect	Reference
Subcutaneou s Xenograft	MiaPaCa2	10, 30, 100 mg/kg	Once daily for 21 days	Dose-dependent inhibition of tumor growth (16.5%, 39.6%, and 41.7% inhibition, respectively).	[1]
Subcutaneou s Xenograft	PANC-1	Not specified	Not specified	No suppression of tumor growth as monotherapy.	[1]
Orthotopic Xenograft	PANC-1	Not specified	Not specified	Inhibition of tumor growth when combined with Gemcitabine.	[1]



Table 2: Clinical Dosing of **Z-360** in Combination with Gemcitabine for Metastatic Pancreatic Cancer

Study Phase	Z-360 Dose (Oral)	Gemcitabine Dose	Schedule	Primary Endpoint	Reference
Phase II	60 mg, 120 mg, 240 mg	1000 mg/m²	Z-360 twice daily with each gemcitabine cycle.	Overall Survival (OS)	[3]
Phase lb/lla	120 mg, 240 mg	1000 mg/m²	Z-360 twice daily concurrently with standard gemcitabine dose.	Safety and Pharmacokin etics	[4]

## **Experimental Protocols**

Protocol 1: In Vivo Antitumor Efficacy Study in a Subcutaneous Xenograft Model

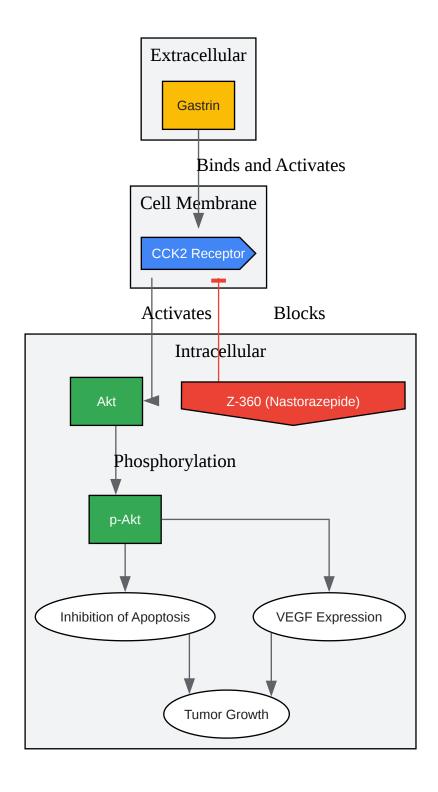
- Cell Culture: Culture human pancreatic adenocarcinoma cells (e.g., MiaPaCa2) under standard conditions.
- Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10<sup>6</sup> cells in 0.1 mL of serum-free medium) into the flank of immunocompromised mice (e.g., nude mice).
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week).
- Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- **Z-360** Preparation: Prepare **Z-360** in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in Saline) for oral administration. Prepare fresh daily.



- Administration: Administer Z-360 orally (e.g., at 10, 30, or 100 mg/kg) once daily for the duration of the study (e.g., 21 days). The control group should receive the vehicle only.
- Data Collection: Continue to monitor tumor volume and body weight throughout the study.
- Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

### **Mandatory Visualizations**

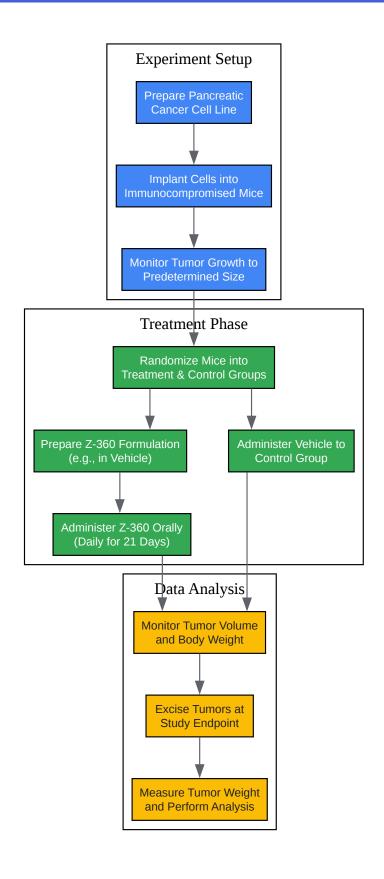




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Caption: **Z-360** mechanism of action.





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Caption: In vivo xenograft study workflow.







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